molecular formula C25H20N4O3S B2944388 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207018-33-4

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2944388
CAS RN: 1207018-33-4
M. Wt: 456.52
InChI Key: ZPYTTZSMEMZOSX-UHFFFAOYSA-N
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Description

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound under discussion shares a structural similarity with various hydroquinazoline derivatives, which have been the subject of crystallographic studies. For instance, Candan et al. (2001) reported on the crystal structure of a hydroquinazoline derivative, providing insights into the molecular configuration, bond lengths, and angles, which are crucial for understanding the physical and chemical properties of such compounds (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Synthesis and Antimicrobial Activity

Verma (2018) studied the synthesis of oxadiazol-2-yl-indolo[3,2-c]isoquinolin-5(11H)-ones, closely related to the compound . These derivatives exhibited potent antimicrobial activities against various bacteria and fungi, suggesting the potential of related compounds in antimicrobial applications (Verma, 2018).

Photophysics of Donor-Acceptor Conjugated Polymers

Jenekhe et al. (2001) explored the synthesis and photophysics of donor-acceptor conjugated copolymers involving quinoline, which is structurally akin to the compound of interest. These studies are significant for understanding the optical properties and potential applications of similar compounds in electronics and photonics (Jenekhe, Lu, & Alam, 2001).

Vibrational Spectroscopic Studies

Sebastian et al. (2015) investigated a related quinazoline-2,4-dione derivative using vibrational spectroscopy, providing detailed insights into the molecular vibrations and structural properties, which are essential for understanding the physical characteristics and potential applications of such compounds (Sebastian, Al-Tamimi, El‐Brollosy, El-Emam, Panicker, & Van Alsenoy, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline, which is then reacted with phthalic anhydride to form the final product, 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(methylthio)aniline", "ethyl bromoacetate", "hydrazine hydrate", "3-bromobenzaldehyde", "2-nitrobenzaldehyde", "2-aminobenzoic acid", "phthalic anhydride", "triethylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "potassium carbonate", "ethanol", "dichloromethane", "dimethylformamide", "diethyl ether" ], "Reaction": [ "Synthesis of 4-(methylthio)aniline by reacting 4-chloroaniline with sodium methylthiolate", "Synthesis of ethyl 4-(methylthio)phenylacetate by reacting 4-(methylthio)aniline with ethyl bromoacetate", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbohydrazide by reacting ethyl 4-(methylthio)phenylacetate with hydrazine hydrate and sulfuric acid", "Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline by reacting 3-bromobenzaldehyde, 2-nitrobenzaldehyde, and 2-aminobenzoic acid with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbohydrazide in the presence of triethylamine and acetic anhydride", "Synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione by reacting 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline with phthalic anhydride in the presence of potassium carbonate and dimethylformamide" ] }

CAS RN

1207018-33-4

Product Name

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H20N4O3S

Molecular Weight

456.52

IUPAC Name

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31)

InChI Key

ZPYTTZSMEMZOSX-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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